4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-17-22-20(16-21(23-17)28-18-8-4-2-5-9-18)24-12-14-25(15-13-24)29(26,27)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRDFCWWRAFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with phenoxy and phenylsulfonyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Molecular Formula : C₁₄H₁₆Cl₂N₆S₂
- Key Features :
- Dual pyrimidine cores linked via piperazine.
- Chloro and methylsulfanyl substituents enhance steric bulk and electron-withdrawing effects.
- Comparison: Unlike the target compound, Compound A lacks a phenoxy group but includes sulfur and chlorine atoms, which may increase metabolic stability but reduce solubility. The absence of a benzenesulfonyl group limits π-π interactions compared to the target compound .
Compound B : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Molecular Weight : 494.19 (ESI+)
- Key Features: Thieno[3,2-d]pyrimidine core with methanesulfonyl-piperazine and morpholine substituents. Benzimidazole group enhances planar stacking.
- Methanesulfonyl (vs. benzenesulfonyl) reduces aromatic interactions but improves solubility .
Compound C : 6-[4-(Benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine
Comparative Data Table
Key Research Findings
Piperazine Linker : All compounds utilize a piperazine moiety, suggesting conformational flexibility critical for target engagement. The benzenesulfonyl group in the target compound and Compound C enhances hydrophobic interactions compared to methanesulfonyl in Compound B .
Aromatic Substituents: The phenoxy group in the target compound may improve blood-brain barrier penetration relative to Compound A’s chloro groups or Compound C’s nitro groups .
Core Structure Impact: Thienopyrimidine (Compound B) and dihydropyridine (Compound C) cores exhibit distinct electronic profiles compared to the pyrimidine core, influencing binding kinetics and metabolic stability .
Notes for Further Investigation
- Pharmacokinetics : The benzenesulfonyl group in the target compound likely extends half-life compared to methanesulfonyl analogs but may reduce aqueous solubility.
- Toxicity : Nitro groups in Compound C highlight the importance of substituent selection for safety profiling.
- Synthetic Accessibility : Piperazine-linked pyrimidines (e.g., Compound A) are synthetically tractable, but benzenesulfonyl incorporation requires careful sulfonylation conditions .
Q & A
Q. What are the key synthetic routes for 4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine?
The synthesis typically involves multi-step reactions:
- Sulfonylation : Reacting benzenesulfonyl chloride with a piperazine derivative in the presence of a base (e.g., pyridine) to form the sulfonylated intermediate.
- Coupling : Introducing the pyrimidine core via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the substituents.
- Phenoxy Group Attachment : Alkylation or aryl ether formation to incorporate the phenoxy moiety at the 6-position. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via column chromatography .
Q. How is the compound characterized after synthesis?
Post-synthesis characterization involves:
- Spectroscopy : Nuclear magnetic resonance (NMR) for structural elucidation (¹H, ¹³C, and 2D NMR), and mass spectrometry (MS) for molecular weight confirmation.
- Chromatography : High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for biological testing).
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand screening to reduce side products.
- Temperature Control : Stepwise heating (e.g., 80–120°C) for exothermic steps to avoid decomposition. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental parameter selection .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Variations : Re-test the compound using orthogonal purity assays (e.g., LC-MS combined with elemental analysis).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer systems (pH, ionic strength) across studies.
- Structural Analogs : Compare activity with analogs (e.g., replacing the benzenesulfonyl group with toluenesulfonyl) to identify pharmacophore contributions (Table 1) .
Table 1: Structural Analogs and Activity Comparison
| Compound | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | None | 0.8 | Kinase X |
| Analog A | Toluenesulfonyl group | 1.2 | Kinase X |
| Analog B | Methoxy at pyrimidine C4 | >10 | Inactive |
Q. What computational methods are used for target identification and interaction studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs.
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100+ ns trajectories.
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify interaction energies, prioritizing high-affinity targets. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound has ionizable groups.
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved enzymatically in vivo .
Methodological Considerations
Q. What strategies mitigate impurities during scale-up?
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy detects impurities early.
- Crystallization Optimization : Use anti-solvent crystallization with ethanol/water mixtures to enhance purity.
- Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea) to sequester reactive intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Systematically vary the pyrimidine (C2 methyl vs. ethyl) and piperazine (sulfonyl vs. carbonyl) groups.
- Bioisosteric Replacement : Substitute the phenoxy group with thioether or amine-linked aryl groups.
- Pharmacokinetic Profiling : Assess logP, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
